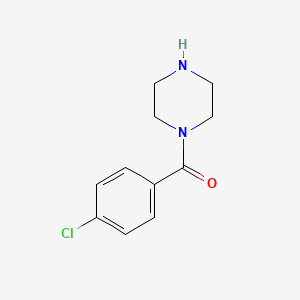
(4-Chlorophenyl)(piperazin-1-YL)methanone
Vue d'ensemble
Description
(4-Chlorophenyl)(piperazin-1-YL)methanone, also known as 4-CPPM, is an organic compound with a molecular formula of C10H14ClN3O. It is a synthetic molecule that has been studied for its potential use in scientific research applications. 4-CPPM has a wide range of applications, from the synthesis of pharmaceuticals to the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Use in Biochemistry and Pharmacology
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : “(4-Chlorophenyl)(piperazin-1-YL)methanone” has been used in the study of enzyme inhibitors, specifically for the enzyme AKR1C3 . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers .
- Methods of Application : A series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .
- Results or Outcomes : The compounds were shown to be potent (IC50∼100nM) and very isoform-selective inhibitors of AKR1C3 .
Use in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound has been used in the synthesis of esters of phorbol and epoxy derivatives .
- Methods of Application : The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .
- Results or Outcomes : The synthesized compounds were tested in vivo against P388 murine lymphocytic leukemia and were found to have considerable activity .
Use in Antimicrobial Research
- Scientific Field : Microbiology .
- Summary of the Application : Quinoline pharmacophore, a structural unit in many marketed drugs and synthetic analogues, has been linked with piperazine derivatives for their wide clinical applications .
- Methods of Application : The linking of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond was achieved .
- Results or Outcomes : The synthesized compounds showed antimicrobial activities .
Use in Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : This compound is used in the synthesis of various drugs .
- Methods of Application : The compound is used as a building block in the synthesis of various pharmaceuticals .
- Results or Outcomes : The synthesized drugs have been used in various therapeutic applications .
Use in Antimicrobial Agents
- Scientific Field : Microbiology .
- Summary of the Application : The compound has been used in the synthesis of antimicrobial agents .
- Methods of Application : The compound was linked with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond .
- Results or Outcomes : The synthesized compounds showed antimicrobial activities .
Use in Anti-Inflammatory and Analgesic Activities
- Scientific Field : Pharmacology .
- Summary of the Application : The compound has been used in the synthesis of agents with anti-inflammatory and analgesic activities .
- Methods of Application : The compound was used in the synthesis of derivatives that showed anti-inflammatory and analgesic activities .
- Results or Outcomes : The synthesized compounds showed considerable activity against P388 murine lymphocytic leukemia .
Propriétés
IUPAC Name |
(4-chlorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSZLKAMJQHQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399332 | |
| Record name | (4-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(piperazin-1-YL)methanone | |
CAS RN |
54042-47-6 | |
| Record name | (4-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorobenzoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

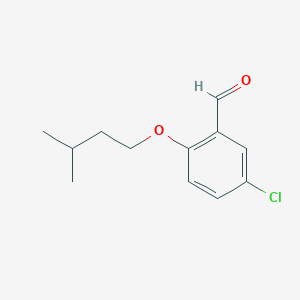
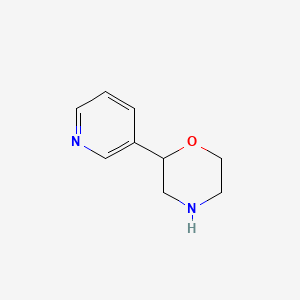
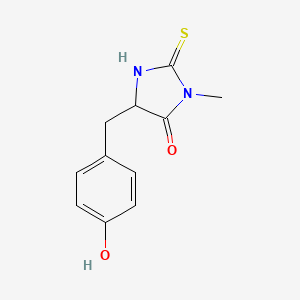
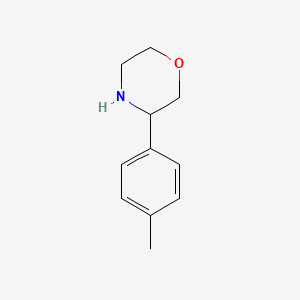

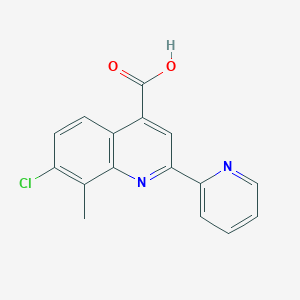
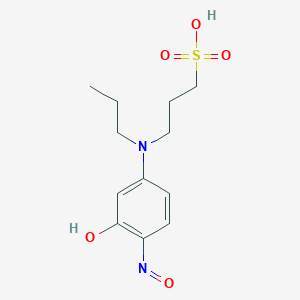
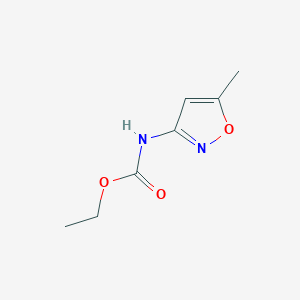
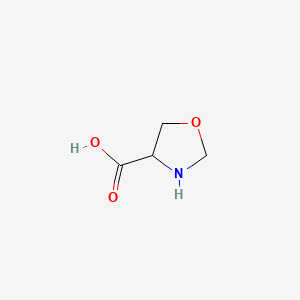

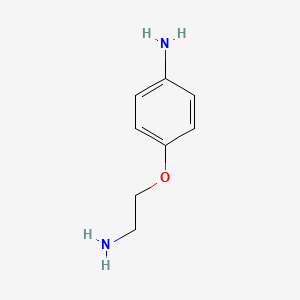
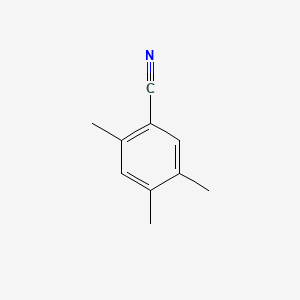
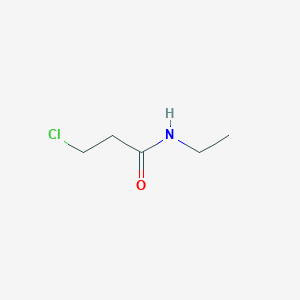
![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)